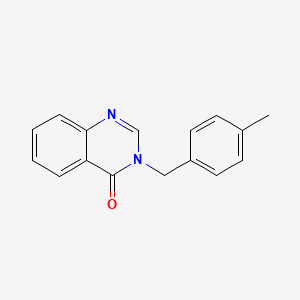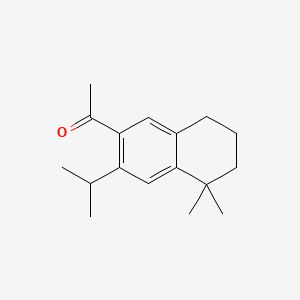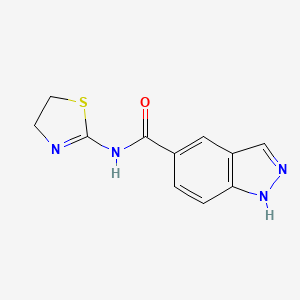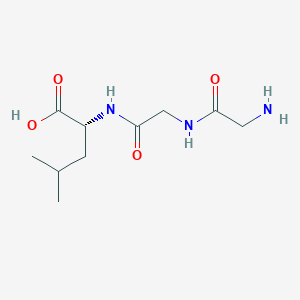
Gly-Gly-D-leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La glicilglicil-D-leucina, comúnmente conocida como Gly-Gly-D-leu, es un tripéptido compuesto por dos residuos de glicina seguidos de un residuo de D-leucina. Este compuesto es parte de la clase más amplia de péptidos, que son cadenas cortas de aminoácidos unidos por enlaces peptídicos. Los péptidos juegan roles cruciales en varios procesos biológicos y tienen aplicaciones significativas en investigación, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Gly-Gly-D-leu típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. En SPPS, el péptido se ensambla paso a paso en un soporte sólido, lo que permite la adición secuencial de aminoácidos protegidos. El proceso involucra los siguientes pasos:
Unión del primer aminoácido: El primer aminoácido, protegido en el N-terminal, se une a una resina sólida.
Desprotección: El grupo protector en el N-terminal se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, también protegido en el N-terminal, se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.
Escisión: El péptido completado se escinde de la resina y se desprotege para producir el producto final.
Métodos de producción industrial
En entornos industriales, la síntesis de péptidos se puede escalar utilizando sintetizadores de péptidos automatizados, que simplifican el proceso SPPS. Estas máquinas pueden manejar múltiples reacciones simultáneamente, aumentando la eficiencia y reduciendo el tiempo requerido para la producción de péptidos. Además, los avances en la química verde han llevado al desarrollo de métodos ecológicos para la síntesis de péptidos, como el uso de agua como solvente en lugar de disolventes orgánicos .
Análisis De Reacciones Químicas
Tipos de reacciones
Gly-Gly-D-leu puede sufrir varias reacciones químicas, incluyendo:
Hidrólisis: Los enlaces peptídicos pueden hidrolizarse en condiciones ácidas o básicas, rompiendo el péptido en sus aminoácidos constituyentes.
Oxidación y reducción: El péptido puede sufrir reacciones de oxidación y reducción, particularmente en las cadenas laterales de los aminoácidos.
Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse por otros aminoácidos mediante la formación de enlaces peptídicos.
Reactivos y condiciones comunes
Hidrólisis: Típicamente realizada utilizando ácido clorhídrico o hidróxido de sodio.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio.
Principales productos formados
Hidrólisis: Glicina y D-leucina.
Oxidación y reducción: Péptidos modificados con cadenas laterales alteradas.
Sustitución: Nuevos péptidos con diferentes secuencias de aminoácidos.
Aplicaciones Científicas De Investigación
Gly-Gly-D-leu tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y los procesos celulares.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos y en el desarrollo de fármacos basados en péptidos.
Industria: Utilizado en la producción de materiales basados en péptidos y como componente en varios ensayos bioquímicos
Mecanismo De Acción
El mecanismo de acción de Gly-Gly-D-leu depende de su aplicación específica. En general, los péptidos pueden interactuar con receptores celulares, enzimas y otras proteínas, modulando varias vías biológicas. Por ejemplo, los péptidos antimicrobianos pueden interrumpir las membranas celulares bacterianas, lo que lleva a la lisis celular. De manera similar, los péptidos que penetran en las células pueden facilitar la administración de moléculas terapéuticas a las células al interactuar con la membrana celular .
Comparación Con Compuestos Similares
Compuestos similares
Glicilglicil-L-leucina: Similar a Gly-Gly-D-leu pero contiene L-leucina en lugar de D-leucina.
Glicilglicil-L-alanina: Contiene L-alanina en lugar de leucina.
Glicilglicil-L-valina: Contiene L-valina en lugar de leucina.
Singularidad
This compound es único debido a la presencia de D-leucina, que puede conferir diferentes propiedades biológicas en comparación con su contraparte L-leucina. Los D-aminoácidos son menos comunes en la naturaleza y pueden proporcionar resistencia a la degradación enzimática, lo que hace que los D-péptidos sean más estables en los sistemas biológicos .
Propiedades
Fórmula molecular |
C10H19N3O4 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m1/s1 |
Clave InChI |
XPJBQTCXPJNIFE-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


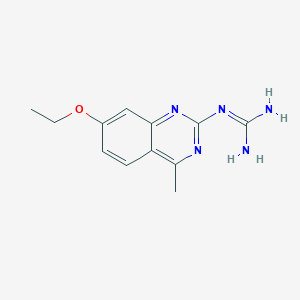
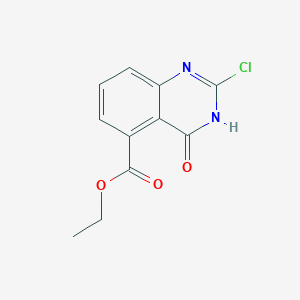
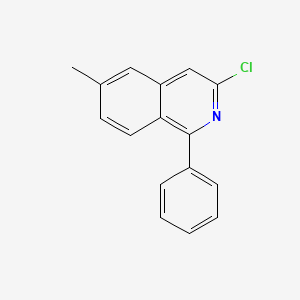

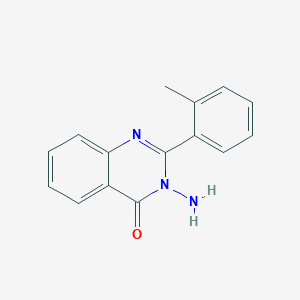
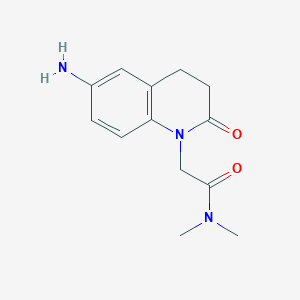


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
